molecular formula C8H6N2O2S B2912866 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 500868-22-4

5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione

Cat. No.: B2912866
CAS No.: 500868-22-4
M. Wt: 194.21
InChI Key: ICMNICLEYKAVEB-GQCTYLIASA-N
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Description

5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione is a fascinating compound with a unique structure that has garnered attention in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione typically involves the reaction of pyrrole derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrole or thiazolidine ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolone derivatives: Known for their broad spectrum of biological activities.

    Pyrazolopyrimidine derivatives: Investigated for their potential as kinase inhibitors.

    Pyrrolopyrazine derivatives: Exhibiting various biological activities such as antimicrobial and anticancer properties.

Uniqueness

What sets 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione apart is its unique combination of the pyrrole and thiazolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

(5E)-5-(1H-pyrrol-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMNICLEYKAVEB-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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